2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde
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Overview
Description
2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C10H6FNOS and a molecular weight of 207.22 g/mol . It is a benzaldehyde derivative containing a fluorine atom and a thiazole ring, which are known for their significant roles in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with thiazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiazole ring is introduced to the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-4-(1,3-thiazol-5-yl)benzoic acid.
Reduction: 2-Fluoro-4-(1,3-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorine atom contribute to its binding affinity and specificity towards enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde
- 2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde
- 2-Fluoro-4-(1,3-thiazol-3-yl)benzaldehyde
Uniqueness
2-Fluoro-4-(1,3-thiazol-5-yl)benzaldehyde is unique due to the specific positioning of the thiazole ring and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H6FNOS |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-fluoro-4-(1,3-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C10H6FNOS/c11-9-3-7(1-2-8(9)5-13)10-4-12-6-14-10/h1-6H |
InChI Key |
LNQIFAXBOVMEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CS2)F)C=O |
Origin of Product |
United States |
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